molecular formula C11H24O2S2 B12967121 O-(Decan-2-yl) methanesulfonothioate

O-(Decan-2-yl) methanesulfonothioate

Cat. No.: B12967121
M. Wt: 252.4 g/mol
InChI Key: GWRYEPXNGOUSCJ-UHFFFAOYSA-N
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Description

O-(Decan-2-yl) methanesulfonothioate is a sulfur-containing organosulfur compound characterized by a methanesulfonothioate ester group linked to a decan-2-yl chain. Its IUPAC name reflects the substitution pattern: the sulfonic acid group (methanesulfonyl) has one oxygen atom replaced by sulfur (thioate), forming an ester with the secondary alcohol decan-2-ol.

Properties

Molecular Formula

C11H24O2S2

Molecular Weight

252.4 g/mol

IUPAC Name

decan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C11H24O2S2/c1-4-5-6-7-8-9-10-11(2)13-15(3,12)14/h11H,4-10H2,1-3H3

InChI Key

GWRYEPXNGOUSCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OS(=O)(=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(Decan-2-yl) methanesulfonothioate typically involves the reaction of 1-bromodecane with sodium methanethiosulfonate in dry dimethylformamide (DMF) at 60°C for 2 hours. The reaction mixture is then cooled to room temperature, and water is added. The product is extracted with ether, washed with brine, dried, and purified by flash column chromatography on silica gel using ethyl acetate-hexanes as the eluent .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: O-(Decan-2-yl) methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation can produce a sulfone .

Mechanism of Action

The mechanism of action of O-(Decan-2-yl) methanesulfonothioate involves its ability to form covalent bonds with thiol groups in proteins. This interaction is utilized in EPR spectroscopy to study protein dynamics. The compound’s sulfonothioate group reacts with cysteine residues, forming a stable thioether linkage that allows for detailed analysis of protein structure and function .

Comparison with Similar Compounds

Structural Comparison

Functional Groups and Molecular Formulas

Compound Name Molecular Formula Functional Groups Key Structural Features
O-(Decan-2-yl) methanesulfonothioate C₁₁H₂₄O₂S₂ Sulfonothioate ester Sulfur replaces oxygen in sulfonate
Decan-2-yl methylphosphonate C₁₁H₂₅O₃P Phosphonate ester Phosphorus center with ester linkage
O-Decyl-O-sodium methylphosphonothionate C₁₁H₂₄NaO₂PS Phosphonothioate sodium salt Ionic form with sodium counterion
O-Propyl methylphosphonothionochloridate C₄H₁₀ClOPS Phosphonothiochloridate Chlorine substituent enhances reactivity

The target compound differs from phosphonate esters (e.g., Decan-2-yl methylphosphonate) by replacing phosphorus with sulfur in the central functional group. This substitution alters electronic properties and reactivity. Sodium salts (e.g., O-Decyl-O-sodium methylphosphonothionate) exhibit ionic character, contrasting with the neutral ester form of the target compound .

Physicochemical Properties

  • Solubility: Sulfonothioates like this compound are likely less polar than their phosphonothioate counterparts due to sulfur's lower electronegativity compared to phosphorus. This may result in higher lipid solubility, favoring applications in organic solvents or surfactants. Sodium salts (e.g., C₁₁H₂₄NaO₂PS) demonstrate higher aqueous solubility, making them suitable for formulations requiring water compatibility .
  • Melting/Boiling Points: Methanesulphonanilide derivatives (e.g., p-chloro-methanesulphonanilide, m.p. 148°C) show elevated melting points due to aromatic stacking and hydrogen bonding . In contrast, aliphatic esters like this compound are expected to have lower melting points, similar to Decan-2-yl methylphosphonate (liquid at room temperature) .

Reactivity and Stability

  • Hydrolysis: Sulfonothioates may hydrolyze more slowly than phosphonothioates due to sulfur's larger atomic size and weaker nucleophilic susceptibility. For example, O-Propyl methylphosphonothionochloridate (C₄H₁₀ClOPS) reacts readily with nucleophiles owing to its labile chlorine group, whereas the target compound lacks such leaving groups, enhancing stability .
  • This contrasts with phosphonothioates, where phosphorus-centered reactivity dominates .

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